An In-Depth Technical Guide to 7-Chloropyrido[2,3-d]pyrimidin-4-ol: A Core Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 7-Chloropyrido[2,3-d]pyrimidin-4-ol: A Core Scaffold in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the basic properties, synthesis, reactivity, and applications of 7-Chloropyrido[2,3-d]pyrimidin-4-ol (CAS No. 552331-43-8). As a key heterocyclic building block, this compound is of significant interest to researchers in medicinal chemistry and drug development. The pyrido[2,3-d]pyrimidine core is a privileged scaffold found in numerous kinase inhibitors, and the strategic placement of a reactive chlorine atom at the 7-position, combined with the 4-ol/oxo functionality, makes this molecule a versatile intermediate for the synthesis of targeted therapeutics. This document consolidates available chemical data, outlines a robust synthetic pathway, explores its chemical reactivity, and provides detailed experimental protocols for its synthesis and derivatization, serving as a vital resource for scientists engaged in the design and synthesis of novel bioactive agents.
Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold
The fusion of pyridine and pyrimidine rings creates the pyrido[2,3-d]pyrimidine system, a class of nitrogen-containing heterocycles that has garnered immense attention in medicinal chemistry. This scaffold is considered a "privileged structure" because it can bind to multiple biological targets with high affinity.[1][2] Its structural resemblance to purine, a fundamental component of DNA and RNA, allows it to function as a hinge-binding motif in many ATP-competitive enzyme inhibitors.
Specifically, derivatives of this scaffold have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, pyrido[2,3-d]pyrimidines are at the core of several approved and investigational drugs targeting kinases such as Cyclin-Dependent Kinases (CDKs), c-Src, and others involved in cell cycle progression and oncogenic signaling.[3][4]
7-Chloropyrido[2,3-d]pyrimidin-4-ol emerges as a particularly valuable intermediate. The chlorine atom at the C7 position serves as a versatile synthetic handle for introducing molecular diversity through cross-coupling and nucleophilic substitution reactions, while the 4-oxo group offers sites for further functionalization. This guide aims to provide the foundational knowledge required to effectively utilize this powerful building block in a research and development setting.
Physicochemical and Structural Properties
The fundamental properties of a chemical entity dictate its behavior in both chemical reactions and biological systems. This section details the known characteristics of 7-Chloropyrido[2,3-d]pyrimidin-4-ol.
Chemical Structure and Tautomerism
The compound is systematically named 7-chloropyrido[2,3-d]pyrimidin-4-ol, but it predominantly exists in its more stable keto tautomeric form, 7-chloropyrido[2,3-d]pyrimidin-4(3H)-one.[5] This keto-enol tautomerism is a critical feature of the molecule, influencing its hydrogen bonding capabilities and reactivity. For the remainder of this guide, the compound will be depicted in its more stable keto form but referred to by its common name.
Figure 1. Keto-enol tautomerism. The amide-like keto form (right) is generally favored over the enol form (left).
Core Properties
Quantitative experimental data such as melting point and pKa for this specific compound are not widely reported in peer-reviewed literature. The data presented below is consolidated from chemical supplier databases and computational predictions.[6] Researchers are advised to perform their own characterization on synthesized material.
| Property | Value | Source |
| CAS Number | 552331-43-8 | [5] |
| Molecular Formula | C₇H₄ClN₃O | [6] |
| Molecular Weight | 181.58 g/mol | [6] |
| Appearance | Expected to be an off-white to light yellow solid | General Observation |
| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (DMSO, DMF) | General Observation |
| SMILES | O=C1N=CNC2=C1N=C(Cl)C=C2 | [5] |
| InChI | InChI=1S/C7H4ClN3O/c8-5-1-2-11-7-6(5)9-3-10-4(7)12/h1-3H,(H,9,10,12) | N/A |
Synthesis and Reactivity
The utility of a building block is defined by its accessibility through synthesis and its predictable reactivity.
Synthetic Pathway
A robust and logical synthesis of 7-Chloropyrido[2,3-d]pyrimidin-4-ol can be achieved from the commercially available precursor, 2-chloronicotinic acid. The pathway involves amination followed by a cyclocondensation reaction.
The overall transformation is outlined below:
Caption: General synthetic workflow for 7-Chloropyrido[2,3-d]pyrimidin-4-ol.
The synthesis of the key intermediate, 2-amino-5-chloronicotinic acid, can be accomplished from 2,5-dichloronicotinic acid via a regioselective nucleophilic aromatic substitution (SNAr) with ammonia. The final cyclization step utilizes formamide, which serves as both a reagent (source of N1 and C2 atoms) and a solvent, a classic method for constructing the pyrimidinone ring onto an ortho-aminoaryl carboxylic acid.[7]
Chemical Reactivity
The reactivity of 7-Chloropyrido[2,3-d]pyrimidin-4-ol is dominated by two key features: the electrophilic C7-Cl bond and the acidic N-H proton of the pyrimidinone ring.
Caption: Key reactive sites on 7-Chloropyrido[2,3-d]pyrimidin-4-ol.
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Reactions at the C7-Position: The chlorine atom is susceptible to displacement.
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Palladium-Catalyzed Cross-Coupling: This is the most powerful application of the C7-Cl bond. Suzuki-Miyaura coupling with boronic acids introduces aryl or heteroaryl groups, while Buchwald-Hartwig amination allows for the installation of diverse amine functionalities.[8] These reactions are fundamental to building the complex molecular architectures required for potent and selective kinase inhibitors.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridopyrimidine ring system activates the chlorine for SNAr reactions with strong nucleophiles like amines, alkoxides, or thiolates, often requiring heat.[9]
-
-
Reactions at the Pyrimidinone Ring: The N-H protons are acidic and can be deprotonated with a suitable base, allowing for alkylation or arylation at the N3 or N8 positions, though regioselectivity can be a challenge.
Applications in Medicinal Chemistry
The primary application of 7-Chloropyrido[2,3-d]pyrimidin-4-ol is as an intermediate in the synthesis of kinase inhibitors for oncology and immunology. By functionalizing the C7 position, researchers can systematically probe the binding pocket of a target kinase to optimize potency and selectivity.
For example, performing a Suzuki coupling at the C7 position to add an aryl group, followed by further modification at other positions, is a common strategy in the synthesis of inhibitors for targets like:
The general workflow for utilizing this building block in a drug discovery program is shown below.
Caption: Role of the title compound in a typical drug discovery workflow.
Experimental Protocols
The following protocols are representative procedures based on established chemical literature for analogous systems. They should be adapted and optimized by the researcher. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of 7-Chloropyrido[2,3-d]pyrimidin-4-ol
This two-step procedure starts from 2,5-dichloronicotinic acid.
Step 1: Synthesis of 2-Amino-5-chloronicotinic acid
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To a sealed pressure vessel, add 2,5-dichloronicotinic acid (1.0 eq) and a 7 N solution of ammonia in methanol (10-15 eq).
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Seal the vessel and heat the mixture to 120-140 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the residue in water and acidify with 1 M HCl to a pH of ~3-4 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-chloronicotinic acid.
Step 2: Cyclization to 7-Chloropyrido[2,3-d]pyrimidin-4-ol
-
Combine 2-amino-5-chloronicotinic acid (1.0 eq) and formamide (10-20 eq by volume).
-
Heat the mixture to 180-190 °C under a nitrogen atmosphere for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Add water to the mixture and stir.
-
Collect the solid product by filtration.
-
Wash the solid sequentially with water and then a small amount of cold ethanol or diethyl ether to remove residual formamide.
-
Dry the product under vacuum. Characterize by NMR, MS, and melting point.
Protocol for C7-Arylation via Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki coupling at the C7 position.
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To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add 7-Chloropyrido[2,3-d]pyrimidin-4-ol (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.1 eq) or a combination of Pd₂(dba)₃ and a phosphine ligand like XPhos or SPhos.[11]
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-110 °C for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-pyrido[2,3-d]pyrimidin-4-ol.
Conclusion
7-Chloropyrido[2,3-d]pyrimidin-4-ol is a high-value, versatile chemical intermediate with significant applications in the field of drug discovery, particularly in the development of kinase inhibitors. Its well-defined reactive sites—the C7-chloro group and the pyrimidinone ring—allow for the systematic and predictable introduction of chemical diversity. Understanding its fundamental properties, synthetic accessibility, and reactivity profile, as detailed in this guide, empowers researchers to fully leverage this scaffold in the rational design and synthesis of next-generation therapeutics.
References
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